11-酮氟前列醇

描述

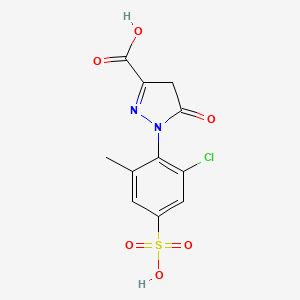

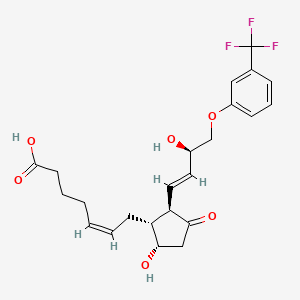

11-酮氟前列醇是前列腺素D2的合成类似物,旨在延长半衰期并提高效力。 它源自氟前列醇,一种经过充分研究的前列腺素F2α强效类似物,主要通过FP受体发挥作用 。 氟前列醇在C-11位氧化得到11-酮氟前列醇 .

科学研究应用

11-酮氟前列醇在科学研究中具有广泛的应用,包括:

作用机制

11-酮氟前列醇主要通过FP受体发挥作用,类似于氟前列醇 。 与前列腺素D2相比,它对CRTH2/DP2受体的结合能力中等,并且在DP1受体上几乎没有活性 。 11-酮氟前列醇的结构修饰增强了它的效力并延长了它的半衰期,使其成为研究和治疗应用的有价值的化合物 .

类似化合物:

氟前列醇: 前列腺素F2α的强效类似物,主要通过FP受体发挥作用.

前列腺素D2: 11-酮氟前列醇的母体化合物.

克洛前列醇、比马前列素、PGF2α、曲伏前列素: 其他具有类似结构和功能的前列腺素类似物.

独特性: 11-酮氟前列醇的独特性在于其结构修饰,与其他前列腺素类似物相比,增强了其效力并延长了其半衰期 。 它对特定前列腺素受体的选择性结合使其成为研究和潜在治疗应用的宝贵工具 .

生化分析

Biochemical Properties

11-keto Fluprostenol interacts with various biomolecules in biochemical reactions. It exhibits moderate binding to the CRTH2/DP2 receptor compared to PGD2 and essentially no activity at the DP1 receptor . The oxidation at C-11 of Fluprostenol yields 11-keto Fluprostenol .

Cellular Effects

It is known that it interacts with the FP receptor, which is involved in various cellular processes .

Molecular Mechanism

The molecular mechanism of 11-keto Fluprostenol involves its interaction with the FP receptor. The compound is an analog of PGD2, and its structural modifications are intended to enhance its half-life and potency .

Temporal Effects in Laboratory Settings

Its structural modifications are intended to enhance its half-life, suggesting that it may have prolonged effects .

Metabolic Pathways

It is known that the oxidation at C-11 of Fluprostenol yields 11-keto Fluprostenol .

准备方法

合成路线和反应条件: 11-酮氟前列醇是通过在C-11位氧化氟前列醇合成的 。 氧化过程涉及在受控条件下使用特定的氧化剂,以确保在C-11位选择性形成酮基。

工业生产方法: 11-酮氟前列醇的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高纯度试剂和先进设备来维持产品的质量和产量。 反应条件经过优化,以确保氟前列醇高效转化为11-酮氟前列醇 .

化学反应分析

反应类型: 11-酮氟前列醇会经历各种化学反应,包括氧化、还原和取代 .

常用试剂和条件:

主要产物: 氟前列醇氧化形成的主要产物是11-酮氟前列醇 。 其他反应可能根据所用试剂和条件产生各种衍生物 .

相似化合物的比较

Fluprostenol: A potent analog of prostaglandin F2α, primarily acting through the FP receptor.

Prostaglandin D2: The parent compound from which 11-keto Fluprostenol is derived.

Cloprostenol, Bimatoprost, PGF2α, Travoprost: Other prostaglandin analogs with similar structures and functions.

Uniqueness: 11-keto Fluprostenol is unique due to its structural modifications that enhance its potency and extend its half-life compared to other prostaglandin analogs . Its selective binding to specific prostaglandin receptors makes it a valuable tool for research and potential therapeutic applications .

属性

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-20,27-28H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMHJAKZGBRYTF-KYUUVOLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](C1=O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601102829 | |

| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62145-07-7 | |

| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62145-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The study focuses on identifying potent DP2 receptor agonists. How does 11-keto Fluprostenol compare to the other PGD2 analogs in terms of DP2 receptor activation?

A1: The study found that 11-keto Fluprostenol was less potent than several other PGD2 analogs in stimulating CD11b expression and actin polymerization, indicators of DP2 receptor activation in eosinophils. The rank order of potency was observed as follows: 15R-Methyl-Prostaglandin D2 > Prostaglandin D2 > 17-phenyl-18,19,20-trinor-Prostaglandin D2 > 15S-Methyl-Prostaglandin D2 ≈ 16,16-dimethyl-Prostaglandin D2 > 11-keto Fluprostenol []. This suggests that while 11-keto Fluprostenol can activate the DP2 receptor, it is not as potent as other tested analogs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B593165.png)

![5-Ethyl-3-methylbenzo[d]isoxazole](/img/structure/B593169.png)

![Ethanone, 1-(1-azabicyclo[3.2.1]oct-3-yl)-, exo- (9CI)](/img/new.no-structure.jpg)

![2-Aminoethanol;[2-[2-(phosphonomethylamino)ethylamino]-3-[[1-phosphono-3-(3-phosphonopropylamino)propan-2-yl]amino]propyl]phosphonic acid](/img/structure/B593172.png)